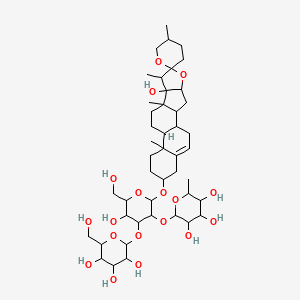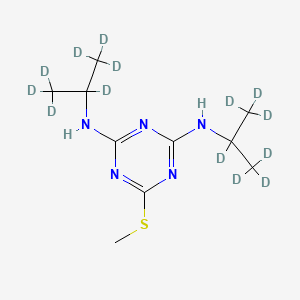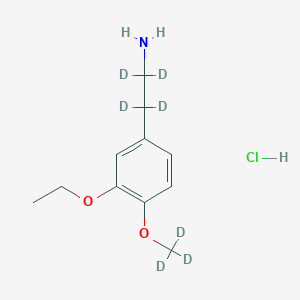![molecular formula C29H46N6O7S B12299889 Acetic acid;2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-ethylpiperidin-1-yl)-5-oxopentyl]guanidine](/img/structure/B12299889.png)
Acetic acid;2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-ethylpiperidin-1-yl)-5-oxopentyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-ethylpiperidin-1-yl)-5-oxopentyl]guanidine is a complex organic compound with a unique structure. This compound is characterized by the presence of a naphthalene ring, a sulfonyl group, a piperidine ring, and a guanidine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-ethylpiperidin-1-yl)-5-oxopentyl]guanidine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the naphthalene derivative, followed by the introduction of the sulfonyl group. The piperidine ring is then incorporated, and the final step involves the addition of the guanidine moiety. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to achieve the desired product quality .
化学反応の分析
Types of Reactions
Acetic acid;2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-ethylpiperidin-1-yl)-5-oxopentyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the carbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or sulfides. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives .
科学的研究の応用
Acetic acid;2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-ethylpiperidin-1-yl)-5-oxopentyl]guanidine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is utilized in the development of specialty chemicals, dyes, and materials with unique properties.
作用機序
The mechanism of action of acetic acid;2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-ethylpiperidin-1-yl)-5-oxopentyl]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The presence of the naphthalene and piperidine rings, along with the sulfonyl and guanidine groups, allows for multiple points of interaction with biological molecules, leading to diverse biological effects .
類似化合物との比較
Similar Compounds
- Acetic acid;2-(dimethylamino)ethyl ester
- Acetic acid;2-acetoxy-4-acetylamino-6,8-dioxa-bicyclo(3.2.1)oct-3-yl ester
- Acetic acid;4-acetoxy-9,10-dioxo-9,10-dihydro-anthracen-1-yl ester
Uniqueness
Compared to similar compounds, acetic acid;2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-ethylpiperidin-1-yl)-5-oxopentyl]guanidine stands out due to its unique combination of functional groups. The presence of the naphthalene ring and the sulfonyl group imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
特性
分子式 |
C29H46N6O7S |
|---|---|
分子量 |
622.8 g/mol |
IUPAC名 |
acetic acid;2-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-(4-ethylpiperidin-1-yl)-5-oxopentyl]guanidine |
InChI |
InChI=1S/C25H38N6O3S.2C2H4O2/c1-4-18-13-16-31(17-14-18)24(32)21(10-7-15-28-25(26)27)29-35(33,34)23-12-6-8-19-20(23)9-5-11-22(19)30(2)3;2*1-2(3)4/h5-6,8-9,11-12,18,21,29H,4,7,10,13-17H2,1-3H3,(H4,26,27,28);2*1H3,(H,3,4) |
InChIキー |
ZDYFORBOVYTPEY-UHFFFAOYSA-N |
正規SMILES |
CCC1CCN(CC1)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![14-Methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12299814.png)


![2-Pyrrolidinecarboxamide, N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-, (2R)-](/img/structure/B12299831.png)

![[11-Ethyl-2,4,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12299845.png)

![[3,4,5-Triacetyloxy-6-[3-[(4-acetyloxyphenyl)methyl]-4-chlorophenyl]oxan-2-yl]methyl acetate](/img/structure/B12299862.png)
![Methyl 1-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12299871.png)

![3-[[6-[2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid](/img/structure/B12299876.png)


